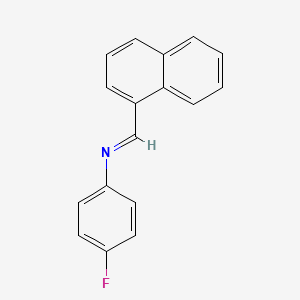
Benzenamine, 4-fluoro-N-(1-naphthalenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(naphthalen-1-ylmethylene)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to the benzene ring and a naphthalene moiety linked through a methylene bridge to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(naphthalen-1-ylmethylene)aniline typically involves a condensation reaction between 4-fluoroaniline and naphthaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The general reaction scheme is as follows:
4-Fluoroaniline+Naphthaldehyde→4-Fluoro-N-(naphthalen-1-ylmethylene)aniline
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst use. Microwave irradiation has been reported to enhance the reaction rate and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Fluoro-N-(naphthalen-1-ylmethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(naphthalen-1-ylmethylene)aniline involves its interaction with specific molecular targets. The presence of the fluorine atom and the naphthalene moiety can influence its binding affinity and specificity towards enzymes or receptors. The compound’s effects are mediated through pathways involving electron transfer and hydrogen bonding interactions .
Comparison with Similar Compounds
4-Fluoroaniline: Shares the fluorine-substituted benzene ring but lacks the naphthalene moiety.
Naphthaldehyde: Contains the naphthalene structure but lacks the fluorine and aniline components.
Uniqueness: 4-Fluoro-N-(naphthalen-1-ylmethylene)aniline is unique due to the combination of the fluorine-substituted benzene ring and the naphthalene moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in materials science and pharmaceuticals .
Properties
CAS No. |
325802-83-3 |
|---|---|
Molecular Formula |
C17H12FN |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12FN/c18-15-8-10-16(11-9-15)19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12H |
InChI Key |
ZBSMGRYQZLXZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















